trans-1,3-Dimethylcyclohexane
Overview
Description
trans-1,3-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,3-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its relevance in stereochemistry studies .
Mechanism of Action
Target of Action
Trans-1,3-Dimethylcyclohexane is a cyclohexane derivative. Its primary targets are the carbon atoms in the cyclohexane ring . The compound has two methyl groups attached to the first and third carbon atoms of the cyclohexane ring .
Mode of Action
This compound interacts with its targets through steric interactions, specifically 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of the cyclohexane ring and the hydrogen atoms located on carbon atoms 3 and 5 .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conformational changes of the cyclohexane ring . The compound can adopt different conformations to minimize steric hindrance and strain . For this compound, both conformations have one methyl axial and one methyl group equatorial . Each conformer has one methyl group creating a 1,3-diaxial interaction, so both are of equal stability .
Pharmacokinetics
The compound’s molecular weight of 1122126 may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of a relatively strain-free structure. The compound adopts conformations that minimize steric hindrance and strain, resulting in a stable molecular structure .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, the compound’s gas phase thermochemistry data suggests that its properties can vary significantly at different temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,3-Dimethylcyclohexane can be synthesized through various methods, including:
Hydrogenation of 1,3-dimethylcyclohexene: This involves the catalytic hydrogenation of 1,3-dimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide, followed by acid-catalyzed dehydration and hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,3-dimethylcyclohexene on a large scale. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,3-Dimethylcyclohexane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Although already a saturated compound, it can be involved in reduction reactions under specific conditions to form more reduced species.
Substitution: It can undergo substitution reactions, particularly halogenation, where one or more hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of 1,3-dimethylcyclohexanol, 1,3-dimethylcyclohexanone, or 1,3-dimethylcyclohexane carboxylic acid.
Reduction: Formation of more reduced cyclohexane derivatives.
Substitution: Formation of halogenated derivatives such as 1,3-dimethyl-2-chlorocyclohexane.
Scientific Research Applications
Chemistry:
- Used as a model compound in stereochemistry and conformational analysis studies.
- Employed in the synthesis of more complex organic molecules.
Biology and Medicine:
- Investigated for its potential biological activity and interactions with biological molecules.
Industry:
Comparison with Similar Compounds
cis-1,3-Dimethylcyclohexane: The cis isomer has both methyl groups on the same side of the ring, leading to different conformational stability and reactivity.
1,2-Dimethylcyclohexane: Another isomer with methyl groups on adjacent carbons, exhibiting different steric interactions and chemical properties.
1,4-Dimethylcyclohexane: An isomer with methyl groups on opposite carbons, showing distinct conformational behavior.
Uniqueness: trans-1,3-Dimethylcyclohexane is unique due to its specific 1,3-diaxial interactions, which significantly influence its conformational stability and reactivity compared to its cis isomer and other dimethylcyclohexane isomers .
Properties
IUPAC Name |
(1R,3R)-1,3-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUHPSBDNVHKL-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858737 | |
Record name | (+/-)-trans-1,3-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-03-6 | |
Record name | 1,3-Dimethylcyclohexane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-trans-1,3-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R)-1,3-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYLCYCLOHEXANE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42IS7P1KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the "roll-over" model in the context of trans-1,3-dimethylcyclohexane formation?
A1: The "roll-over" model explains the stereoselectivity observed during the hydrogenation of m-xylene catalyzed by a silica-supported polysilazane–platinum complex []. This model suggests that after the first hydrogen atom addition, the adsorbed cyclohexene intermediate can flip on the catalyst surface before the second hydrogen addition. This flipping allows for the formation of both cis- and this compound.
Q2: How does temperature affect the stereoselectivity of m-xylene hydrogenation to cis- and this compound?
A2: Research indicates that increasing the reaction temperature during m-xylene hydrogenation using a Si–N–Pt catalyst leads to a decrease in the proportion of the cis-1,3-dimethylcyclohexane isomer formed []. This suggests that higher temperatures favor the formation of the trans isomer, potentially due to influencing the adsorption and flipping dynamics of the intermediate on the catalyst surface.
Q3: Has the water solubility of this compound been experimentally determined?
A3: Yes, the water solubility (Sw) of this compound at 25°C has been determined using a generator column method []. This method generates a saturated aqueous solution of the compound, which is then analyzed by gas chromatography.
A4: Water solubility values for hydrocarbons like this compound can vary depending on the experimental method used []. Values obtained from generator column and diffusion experiments, which avoid stirring, are typically lower compared to those obtained from batch-stirring methods. This difference suggests that batch-stirring methods might produce emulsions that lead to an overestimation of solubility.
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